molecular formula C12H18FN B1462281 [(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1019487-54-7

[(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No. B1462281
CAS RN: 1019487-54-7
M. Wt: 195.28 g/mol
InChI Key: YXRJZVOPZHUEJK-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)methylamine” is a chemical compound with the molecular formula C12H18FN . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)methylamine” consists of a fluorophenyl group attached to a methylbutanyl group via a methylene bridge . The molecular weight of this compound is 195.28 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Asymmetric Hydrogenation in Drug Synthesis : The compound has been used in the asymmetric hydrogenation of acids, which is a crucial step in synthesizing optically active intermediates for drugs like mibefradil, a calcium antagonist (Crameri et al., 1997). This process involves high-pressure hydrogenation, indicating the compound's role in high-stress chemical reactions.

  • Development of Sigma Ligands : Research has shown that variations of this compound, specifically N-benzylaminoalkylindoles with substitutions on the phenyl ring, show promise in the development of new sigma ligands. These compounds have been studied for their binding affinity to sigma receptors, which are significant in biomedical research (Mamolo et al., 2008).

  • Analytical Chemistry Applications : A derivative, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for analyzing primary amines and carbohydrates. This highlights the compound's utility in advanced analytical techniques like HPLC and mass spectrometry (Chen & Novotny, 1997).

Material Science and Industrial Applications

  • Anion Exchange Polymer Electrolytes : The compound has been utilized in synthesizing guanidinium-functionalized anion exchange polymer electrolytes. This application is particularly relevant in material science, especially for developing components for energy storage and conversion devices (Kim et al., 2011).

Biomedical Research and Drug Development

  • Antifungal and Antibacterial Agents : Novel derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties. This indicates the potential for developing new medications targeting infectious diseases (Ni et al., 2017).

  • Anticonvulsant Activity : Some derivatives have shown promising results in studies investigating their anticonvulsant properties. This suggests potential applications in developing treatments for neurological disorders like epilepsy (Bihdan, 2019).

Chemical Synthesis and Analysis

  • Chiral Resolution Reagent : It's used as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. This application is vital in pharmaceutical chemistry for the analysis of drug compounds (Rodríguez-Escrich et al., 2005).

  • Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis of thiadiazoles and triazoles, demonstrating its utility in facilitating efficient chemical reactions (Dengale et al., 2019).

Environmental and Agricultural Studies

  • Biosynthesis in Fruits : Studies on the biosynthesis of esters in apples using deuterium-labeled substrates have involved derivatives of this compound. This research is relevant in understanding fruit aroma and flavor development (Rowan et al., 1996).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJZVOPZHUEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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